molecular formula C12H10BrNO B8687208 4-(4-bromophenoxy)-2-methylpyridine

4-(4-bromophenoxy)-2-methylpyridine

Cat. No.: B8687208
M. Wt: 264.12 g/mol
InChI Key: DRGNKUXMDKIYAG-UHFFFAOYSA-N
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Description

4-(4-bromophenoxy)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromophenoxy group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenoxy)-2-methylpyridine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-bromo-phenol with 2-methyl-pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenoxy)-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions often involve polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products may include phenolic or quinone derivatives.

    Reduction Reactions: The major product is the corresponding phenyl derivative.

Scientific Research Applications

4-(4-bromophenoxy)-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring can engage in π-π stacking or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups.

    4-Bromophenol: A simpler brominated phenol derivative.

    4-Bromoanisole: A brominated anisole with a methoxy group.

Uniqueness

4-(4-bromophenoxy)-2-methylpyridine is unique due to the combination of the bromophenoxy group and the methylpyridine ring This structural arrangement imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

4-(4-bromophenoxy)-2-methylpyridine

InChI

InChI=1S/C12H10BrNO/c1-9-8-12(6-7-14-9)15-11-4-2-10(13)3-5-11/h2-8H,1H3

InChI Key

DRGNKUXMDKIYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromophenol (1.0 g, 5.78 mmol) was added to a solution of sodium hydride (0.3 g, 7.51 mmol) in N-methylpyrrolidone (10 ml). After stiffing for 10 minutes, 4-chloro-2-methylpyridine (0.96 g, 7.51 mmol) was added. The reaction mixture was heated at 250° C. for 45 minutes under microwave irradiation. After cooling to room temperature the mixture was diluted with diethyl ether and washed with water. The solution was then extracted with additional diethyl ether, the organic layer dried (Na2SO4) and the solvent evaporated in vacuo. The crude product was purified by column chromatography (silica gel; DCM as eluent). The desired fractions were collected and evaporated in vacuo to yield intermediate D10 (1.34 g, 88%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of NaH (60% in mineral oil) (0.13 g, 3.25 mmol) in DMF (5 ml) was added commercially available 4-bromophenol (0.50 g, 2.89 mmol) and the reaction was stirred at room temperature for 10 minutes. Then, 4-chloro-2-picoline (0.30 g, 2.40 mmol) was added and the resulting reaction mixture was then microwaved at 150° C. for 10 minutes. After cooling, the mixture was diluted with water and extracted with Et2O. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue thus obtained was purified by flash chromatography (DCM) to yield intermediate 25 (0.52 g, 81%).
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Yield
81%

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